molecular formula C12H16N2S B12600018 N-Cyclopropyl-N-(2-ethylphenyl)thiourea CAS No. 609822-75-5

N-Cyclopropyl-N-(2-ethylphenyl)thiourea

Cat. No.: B12600018
CAS No.: 609822-75-5
M. Wt: 220.34 g/mol
InChI Key: GKNABHCAUBGHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Thiourea (B124793) Derivatives within Modern Organic and Supramolecular Chemistry Research

Thiourea derivatives are a class of organic compounds containing the (R¹R²N)(R³R⁴N)C=S functional group. They have garnered considerable attention in both organic and supramolecular chemistry due to their versatile reactivity and ability to form predictable non-covalent interactions. In organic synthesis, thioureas serve as crucial intermediates for the preparation of a wide array of heterocyclic compounds, such as thiazoles and pyrimidines, which are prevalent in many biologically active molecules. nih.govnih.gov The thiocarbonyl group (C=S) in thiourea is highly polarizable, making the sulfur atom a soft nucleophile and the carbon atom an electrophile, which allows for a diverse range of chemical transformations. chemicalbook.com

In the realm of supramolecular chemistry, the thiourea moiety is a powerful hydrogen-bond donor through its N-H protons. This characteristic enables the formation of well-defined one-, two-, and three-dimensional structures through self-assembly. nih.gov The ability of the sulfur atom to participate in hydrogen bonding and other weak interactions further contributes to the formation of complex supramolecular architectures. nih.gov These properties make thiourea derivatives excellent building blocks for crystal engineering and the design of functional materials.

Significance of N-Cyclopropyl-N-(2-ethylphenyl)thiourea as a Model System for Research

While specific studies on this compound are limited, its structure encapsulates the key attributes that make thioureas valuable research subjects. The presence of a cyclopropyl (B3062369) group, an ethylphenyl substituent, and the thiourea core makes it an interesting candidate for systematic studies.

The N-cyclopropyl group introduces conformational rigidity and a unique electronic profile. The N-(2-ethylphenyl) substituent provides a bulky and electronically distinct aromatic system that can influence the compound's solid-state packing and solubility. The combination of these features in this compound would allow researchers to probe fundamental aspects of molecular recognition, reaction mechanisms, and structure-property relationships in thiourea derivatives.

For instance, studying its crystal structure could provide insights into how the interplay of the different substituents directs the supramolecular assembly. Research on its reactivity could explore how the electronic and steric properties of the cyclopropyl and ethylphenyl groups affect the nucleophilicity of the sulfur atom and the electrophilicity of the carbon atom in the thiourea core.

Historical Development and Evolution of Research on Related Chemical Motifs

The study of thiourea and its derivatives dates back to the 19th century. Initially, research focused on their synthesis and basic chemical properties. A significant advancement in the synthesis of substituted thioureas was the reaction of amines with isothiocyanates, a method that remains widely used today. chemicalbook.com Another common method involves the reaction of amines with carbon disulfide. chemicalbook.com

Over the decades, the focus of thiourea research has evolved significantly. In the mid-20th century, their biological activities began to be explored, leading to the discovery of compounds with various therapeutic properties. More recently, with the advent of modern analytical techniques like X-ray crystallography and computational chemistry, the field has shifted towards a more detailed understanding of their supramolecular chemistry and their application as organocatalysts. The ability of thioureas to act as hydrogen-bond donors has been harnessed in the development of highly efficient and selective catalysts for a variety of organic transformations.

The general synthetic route to N,N,N'-trisubstituted thioureas often involves the reaction of an isothiocyanate with a secondary amine. For example, the synthesis of N-methyl-N,N'-diphenylthiourea is achieved by reacting phenyl isothiocyanate with N-methylaniline. nih.gov This straightforward and high-yielding methodology allows for the creation of a diverse library of thiourea derivatives with varying substitution patterns for systematic studies.

Detailed Research Findings on Related Thiourea Derivatives

To illustrate the type of research conducted on compounds structurally related to this compound, the following tables summarize findings for other N-substituted thiourea derivatives.

Table 1: Crystal Structure Data of Representative N,N,N'-Trisubstituted Thioureas

Compound NameFormulaCrystal SystemSpace GroupKey Supramolecular InteractionsReference
N,N,N'-TribenzylthioureaC₂₂H₂₂N₂SMonoclinicP2₁/cN-H···S hydrogen bonds forming infinite chains nih.gov
N-Methyl-N,N'-diphenylthioureaC₁₄H₁₄N₂SMonoclinicP2₁/cHydrogen-bonded pairs of molecules nih.gov
N,N-Di-n-butyl-N'-phenylthioureaC₁₅H₂₄N₂STrigonalR-3Hexameric ring assemblies via N-H···S hydrogen bonds nih.gov
N,N'-bis[2-(dimethylamino)phenyl]thioureaC₁₇H₂₂N₄SMonoclinicP2₁/cIntramolecular N-H···N hydrogen bonds
N,N'-bis[2-(diethylamino)phenyl]thioureaC₂₁H₃₀N₄SMonoclinicP2₁/cIntramolecular N-H···N hydrogen bonds

Table 2: Synthesis of Representative Thiourea Derivatives

ProductReactant 1Reactant 2SolventReaction ConditionsYieldReference
N-Methyl-N,N'-diphenylthioureaPhenyl isothiocyanateN-methylanilineToluene6 h at 323 K>75% nih.gov
N,N'-bis[2-(dimethylamino)phenyl]thiourea1,1'-Thiocarbonyldiimidazole2-Amino-N,N'-dimethylanilineNot specifiedNot specifiedNot specified
N,N'-bis[2-(diethylamino)phenyl]thiourea1,1'-Thiocarbonyldiimidazole2-Amino-N,N'-diethylanilineNot specifiedNot specifiedNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

609822-75-5

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-cyclopropyl-1-(2-ethylphenyl)thiourea

InChI

InChI=1S/C12H16N2S/c1-2-9-5-3-4-6-11(9)14(12(13)15)10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,15)

InChI Key

GKNABHCAUBGHPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C2CC2)C(=S)N

Origin of Product

United States

Synthetic Methodologies for N Cyclopropyl N 2 Ethylphenyl Thiourea

Established Synthetic Pathways to N-Cyclopropyl-N'-(2-ethylphenyl)thiourea

The formation of the thiourea (B124793) backbone typically involves the creation of a C=S bond between two nitrogen atoms, each bearing a substituent. For a dissymmetrically substituted thiourea like N-Cyclopropyl-N'-(2-ethylphenyl)thiourea, the most common approaches involve the reaction of an isothiocyanate with a primary amine.

Direct Thiocarbonylation Approaches

The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the reaction between an isothiocyanate and an amine. mdpi.comresearchgate.net In the case of N-Cyclopropyl-N'-(2-ethylphenyl)thiourea, two primary variations of this approach are feasible:

Route A: The reaction of cyclopropylamine (B47189) with 2-ethylphenyl isothiocyanate.

Route B: The reaction of 2-ethylaniline (B167055) with cyclopropyl (B3062369) isothiocyanate.

Both routes are viable in principle, and the choice between them often depends on the commercial availability and stability of the respective isothiocyanate and amine starting materials. The reaction is typically carried out by stirring the two components in a suitable solvent at room temperature or with gentle heating. The reaction of isothiocyanates with amines is generally a high-yield process. organic-chemistry.org

Another direct thiocarbonylation method involves the use of a thiocarbonyl transfer reagent. One such reagent is 1,1'-thiocarbonyldiimidazole, which reacts with two equivalents of an amine, in this case, a sequential addition of cyclopropylamine and 2-ethylaniline, to form the desired thiourea. nih.gov

Multi-Component Reactions for Thiourea Formation

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like N-Cyclopropyl-N'-(2-ethylphenyl)thiourea in a single step from simple precursors. One such approach involves the reaction of an isocyanide, an amine, and a sulfur source. For the target molecule, this could involve the reaction of cyclopropyl isocyanide, 2-ethylaniline, and elemental sulfur. researchgate.net

Another MCR strategy is the Biginelli-like condensation of an aldehyde, a β-ketoester, and a thiourea. While this typically leads to dihydropyrimidinethiones, variations of this reaction using different starting materials could potentially be adapted for the synthesis of open-chain thioureas. A three-component reaction of aldehydes, electron-deficient alkynes, and thiourea can also yield related heterocyclic structures, suggesting the possibility of modifying this reaction for the synthesis of the target compound.

Optimization of Reaction Conditions and Parameters

The yield and purity of N-Cyclopropyl-N'-(2-ethylphenyl)thiourea are highly dependent on the reaction conditions. The steric hindrance posed by the ortho-ethyl group on the aniline (B41778) ring can slow down the reaction rate, necessitating careful optimization of various parameters.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the rate and outcome of thiourea synthesis. For the reaction of an isothiocyanate with an amine, a variety of solvents can be employed.

SolventEffect on ReactionReference
DichloromethaneA common aprotic solvent that is effective for dissolving both reactants and facilitating the reaction at room temperature. organic-chemistry.org
Acetone (B3395972)Anhydrous acetone is often used, particularly when the isothiocyanate is generated in situ from an acyl chloride and a thiocyanate (B1210189) salt.
Water"On-water" synthesis has emerged as a green and efficient method, often leading to simple product isolation by filtration.
Solvent-freeMechanochemical synthesis by grinding the reactants together, sometimes with a liquid-assisting grinding (LAG) agent, can lead to quantitative yields in short reaction times.

The solubility of the reactants and the polarity of the solvent play a crucial role. For sterically hindered amines like 2-ethylaniline, a more polar solvent might be beneficial to enhance the reaction rate.

Temperature and Pressure Influences in Synthesis

Temperature is a critical parameter in the synthesis of N-Cyclopropyl-N'-(2-ethylphenyl)thiourea.

Room Temperature: For many amine-isothiocyanate reactions, stirring at room temperature is sufficient to achieve high yields, especially with unhindered reactants. organic-chemistry.org

Elevated Temperatures: In cases involving sterically hindered amines like 2-ethylaniline, gentle heating may be required to increase the reaction rate and drive the reaction to completion. nih.gov However, excessive heat should be avoided as it can lead to the decomposition of the thiourea product or the starting materials.

Microwave Irradiation: The use of microwave irradiation has been shown to drastically reduce reaction times for the synthesis of N,N'-disubstituted thioureas from hours to minutes. This technique can be particularly useful for overcoming the steric hindrance in the target molecule's synthesis.

Pressure is generally not a significant parameter for the common synthetic routes to thioureas, which are typically carried out at atmospheric pressure.

Catalyst Selection and Activity in Thiourea Synthesis

While many thiourea syntheses proceed without a catalyst, the use of a catalyst can be advantageous, especially for challenging substrates.

Phase-Transfer Catalysts: In reactions where the isothiocyanate is generated in situ from a salt (e.g., potassium thiocyanate) and an acyl or alkyl halide, a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG) or a quaternary ammonium (B1175870) salt can significantly improve the reaction efficiency, even under solvent-free conditions. organic-chemistry.org

Lewis Acids: In certain cyclization reactions involving thioureas, Lewis acids are employed. While not directly used for the formation of the thiourea itself, their presence in subsequent reaction steps highlights their compatibility with the thiourea functional group.

N-Heterocyclic Carbenes (NHCs): NHCs have been explored as organocatalysts in various reactions. While not a standard method for thiourea synthesis, their ability to activate substrates could potentially be harnessed for this purpose.

For the synthesis of N-Cyclopropyl-N'-(2-ethylphenyl)thiourea, the choice of catalyst would depend on the specific synthetic route chosen. For the direct amine-isothiocyanate reaction, a catalyst is often unnecessary. However, for multi-component reactions or in situ generation of intermediates, a catalyst could be essential for achieving a good yield.

Precursor Synthesis and Functionalization Relevant to N-Cyclopropyl-N-(2-ethylphenyl)thiourea

The creation of this compound hinges on the successful synthesis of its constituent amine and isothiocyanate building blocks. Modern catalytic methods and classic thiocarbonyl chemistry provide robust pathways to these essential intermediates.

The secondary amine, N-Cyclopropyl-N-(2-ethylphenyl)amine, is a critical precursor that is not commonly available commercially. Its synthesis requires the formation of a carbon-nitrogen bond between a cyclopropyl group and a 2-ethylaniline moiety. While traditional methods like the direct alkylation of 2-ethylaniline with a cyclopropyl halide can be attempted, they often suffer from low yields and side reactions, such as over-alkylation. libretexts.orgyoutube.com

Modern cross-coupling reactions offer far more efficient and high-yielding alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds. wikipedia.orglibretexts.orgyoutube.com This reaction would involve coupling cyclopropylamine with an aryl halide, such as 2-ethylbromobenzene, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. wikipedia.orgyoutube.comresearchgate.netorganic-chemistry.org This method is renowned for its broad substrate scope and functional group tolerance. wikipedia.org

Similarly, copper-catalyzed N-arylation (Ullmann-type reaction) provides another powerful route. Recent advancements have enabled the coupling of aryl bromides with cyclopropylamine at room temperature using a Copper(I) iodide (CuI) catalyst system, achieving moderate to excellent yields. acs.org

Table 1: Comparison of Potential Synthetic Routes for N-Cyclopropyl-N-(2-ethylphenyl)amine

Method Catalyst/Reagents Typical Conditions Advantages Disadvantages
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, NaOtBu Toluene, heat High yields (43-99% for related systems), broad scope. researchgate.net Catalyst and ligand can be expensive.
Copper-Catalyzed N-Arylation CuI, Ligand (e.g., N-carbazolyl-1H-pyrrole-2-carbohydrazide), Base Room temperature Mild conditions, cost-effective catalyst. acs.org May require specific, tailored ligands.

| Direct Alkylation | Cyclopropyl bromide, Base (e.g., NaHCO₃) | Solvent (e.g., Methanol), heat | Simple reagents. | Prone to over-alkylation, low yields. libretexts.orgyoutube.comyoutube.com |

The formation of the thiourea can proceed through an isothiocyanate intermediate, which can be generated from either of the primary amine precursors. The most common method involves the reaction of a primary amine with carbon disulfide (CS₂). organic-chemistry.orgnih.gov

In a typical procedure to generate an unsymmetrical thiourea, one of the amines (e.g., 2-ethylaniline) reacts with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate. organic-chemistry.orgbeilstein-journals.org This intermediate can then be treated with a desulfurizing agent or, more commonly for a one-pot synthesis, it reacts in situ with the second amine (cyclopropylamine) to yield the final N,N'-disubstituted thiourea product. nih.govbeilstein-journals.org This cascade or one-pot approach is highly efficient for producing unsymmetrical thioureas. nih.gov

Another approach involves using bench-stable isothiocyanate equivalents, such as thiocarbamoyl benzotriazoles. These reagents can be prepared mechanochemically and subsequently reacted with an amine to form the thiourea, avoiding the direct handling of volatile and toxic isothiocyanates. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more environmentally benign methods for thiourea synthesis, minimizing solvent use and energy consumption. These green chemistry principles are directly applicable to the synthesis of this compound.

Solvent-free synthesis offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. The reaction to form thioureas from an amine and an isothiocyanate is particularly well-suited to solvent-free conditions. This transformation can often be achieved by simply grinding the solid reactants together, a process known as mechanochemistry. beilstein-journals.orgfao.org This approach has been successfully used to synthesize a wide array of thiourea derivatives in high yields. fao.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times and improved yields. The synthesis of thioureas is readily accelerated by microwave irradiation. researchgate.netnih.govnih.gov The direct coupling of an amine and an isothiocyanate can be performed under solvent-free conditions in a microwave oven, often completing in a matter of minutes with excellent yields (82-96% for related systems). researchgate.netnih.govresearchgate.net This rapid, efficient heating makes MAOS a highly attractive green method for the synthesis of this compound. nih.govresearchgate.net

Table 2: Microwave-Assisted Synthesis of Thiourea Derivatives

Reactants Conditions Reaction Time Yield
Heterocyclic Amine + Isothiocyanate Solvent-Free, Microwave 2 - 4.5 min 82.9 - 95.5% researchgate.net
4-Bromoacetylpyridine + N-phenylthiourea Solvent-Free, Microwave 5 min Good to Excellent researchgate.net

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, represents a cornerstone of green synthesis. beilstein-journals.orgnih.gov It has been exceptionally effective for the synthesis of thioureas, often described as a "click" reaction due to its speed, high efficiency, and simplicity. beilstein-journals.orgfao.org

In a typical mechanochemical synthesis of a thiourea, the corresponding amine and isothiocyanate are milled together, either neat (without any solvent) or with a minimal amount of liquid (liquid-assisted grinding, LAG). fao.org The reaction is typically quantitative and complete within minutes of milling. beilstein-journals.orgrsc.orgfao.org This method avoids the use of bulk solvents for both the reaction and subsequent purification, significantly reducing chemical waste. beilstein-journals.orgfao.org The purity of the resulting product is often high enough to be used without further purification, which can be verified by solid-state analytical methods like powder X-ray diffraction (PXRD). beilstein-journals.orgfao.org

Stereoselective Synthesis of this compound Analogs

A review of the current scientific literature did not yield specific methods for the stereoselective synthesis of analogs of this compound. The parent molecule itself is achiral. Stereoselective synthesis would be relevant for analogs that incorporate chiral centers, for example, by substitution on the cyclopropyl ring or the ethyl group, or by the presence of atropisomerism due to restricted rotation around the aryl-nitrogen bonds.

While methods exist for the diastereoselective synthesis of trans-2-substituted-cyclopropylamines, which could serve as chiral building blocks for analogs, specific applications of these in the synthesis of this compound analogs are not reported. chemrxiv.org The development of stereoselective synthetic routes would be a novel area of research, likely requiring the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the key bond-forming reactions.

Advanced Structural Elucidation and Conformational Analysis of N Cyclopropyl N 2 Ethylphenyl Thiourea

Crystallographic Investigations

Crystallographic studies offer a definitive map of the atomic arrangement within the crystal lattice, revealing precise details about bond lengths, bond angles, and the spatial orientation of the molecule.

For a related compound, N-(2-Methoxyphenyl)thiourea, SCXRD analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net Key structural parameters obtained from such an analysis are presented in the table below to illustrate the type of data generated.

Table 1: Illustrative Crystallographic Data for a Thiourea (B124793) Derivative (N-(2-Methoxyphenyl)thiourea)

Parameter Value
Formula C8H10N2OS
Molecular Weight 182.24
Crystal System Monoclinic
Space Group P21/c
a (Å) 7.3389 (1)
b (Å) 13.6979 (2)
c (Å) 10.5491 (1)
β (°) 126.747 (1)
Volume (ų) 849.74 (2)
Z 4

Data sourced from a study on N-(2-Methoxyphenyl)thiourea and is for illustrative purposes. researchgate.net

The analysis of N-Cyclopropyl-N-(2-ethylphenyl)thiourea would be expected to reveal the characteristic bond lengths of the thiourea moiety (C=S and C-N bonds), as well as the geometry of the cyclopropyl (B3062369) and 2-ethylphenyl substituents. The delocalization of electrons within the thiourea backbone, evidenced by the C-N and C=S bond lengths, is a key feature that influences the molecule's electronic properties. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules, are critical considerations in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. spectrabase.com

Currently, there are no specific studies on the polymorphism or pseudopolymorphism of this compound found in the reviewed scientific literature. Investigations into this area would be valuable to fully characterize the solid-state properties of the compound.

The crystal structure of thiourea derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonds. nih.govnih.gov In N-substituted thioureas, the N-H group acts as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group is a strong hydrogen bond acceptor. This typically leads to the formation of N-H···S hydrogen bonds, which are a recurring motif in the crystal packing of these compounds. nih.gov

The interplay of intermolecular forces, primarily hydrogen bonding, governs the assembly of molecules into larger, ordered supramolecular structures. nih.gov Thiourea derivatives are known to form various packing motifs, including dimers, infinite chains, and ring assemblies. nih.govnih.gov

Spectroscopic Characterization for Conformational and Electronic Insights

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the molecular structure, conformation, and electronic environment of nuclei in both solution and solid states.

Advanced NMR methods are indispensable for the complete structural assignment and for probing the dynamic behavior of this compound.

Two-Dimensional (2D) NMR Spectroscopy: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the proton (¹H) and carbon (¹³C) signals. nih.gov

COSY spectra would reveal the correlations between protons that are coupled to each other, for instance, within the ethyl group and the cyclopropyl ring.

HSQC spectra would identify the direct one-bond correlations between protons and their attached carbon atoms. nih.gov

HMBC spectra would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different structural fragments of the molecule, such as the phenyl ring to the thiourea nitrogen.

The expected chemical shifts for the different parts of the molecule can be estimated based on data from similar compounds.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in Thiourea Derivatives

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H (Thiourea) δ 8.8 - 9.8 -
Aromatic C-H δ 7.1 - 7.5 δ 120 - 140
Ethyl (-CH2-) ~ δ 2.9 ~ δ 48
Ethyl (-CH3) ~ δ 0.9 ~ δ 12
Cyclopropyl (CH, CH2) δ 0.5 - 3.0 δ 5 - 30
C=S (Thiourea) - δ 176 - 179

Data compiled from typical values for similar organic moieties and thiourea derivatives for illustrative purposes. nih.govspectrabase.comchemicalbook.com

Solid-State NMR (ssNMR) Spectroscopy: Solid-state NMR can provide valuable information about the structure and dynamics of this compound in its crystalline form. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. ssNMR can be used to study polymorphism, as different crystalline forms will give rise to distinct NMR spectra. Furthermore, variable-temperature ssNMR experiments can probe molecular motions, such as the rotation of the ethyl or cyclopropyl groups within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Probes

Vibrational spectroscopy provides a powerful, non-destructive means to probe the functional groups and conformational landscape of this compound. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information based on the vibrational modes of the molecule's constituent bonds.

Key vibrational frequencies for this compound are predicted based on the analysis of related thiourea derivatives. The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. The presence of both a secondary amine adjacent to the phenyl ring and another next to the cyclopropyl group would likely result in multiple bands in this region, potentially broadened due to hydrogen bonding.

The thiocarbonyl (C=S) stretching vibration is a crucial marker for the thiourea moiety. In N,N'-disubstituted thioureas, this band is expected to appear in the range of 700-850 cm⁻¹. Its precise position can be influenced by the nature of the substituents and any involvement in hydrogen bonding.

The cyclopropyl group exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹ and ring deformation (breathing) modes around 1000-1020 cm⁻¹. The 2-ethylphenyl group will contribute aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations at lower wavenumbers. The ethyl substituent will show characteristic aliphatic C-H stretching and bending modes.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H Stretching3200 - 33503200 - 3350Medium to Strong
Aromatic C-H Stretching3050 - 31003050 - 3100Medium
Cyclopropyl C-H Stretching3010 - 30803010 - 3080Medium
Aliphatic C-H Stretching (Ethyl)2850 - 29702850 - 2970Strong
C=C Aromatic Ring Stretching1580 - 1610, 1450 - 15001580 - 1610, 1450 - 1500Strong (IR), Weak (Raman)
C-N Stretching1250 - 13501250 - 1350Strong
Cyclopropyl Ring Breathing~1015~1015Weak (IR), Strong (Raman)
C=S Stretching750 - 850750 - 850Medium

Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C=S bond and the cyclopropyl ring breathing mode, which may be weak in the FT-IR spectrum. mdpi.com Conformational changes, such as rotation around the C-N bonds, can lead to shifts in the positions and intensities of these vibrational bands, providing insight into the molecule's preferred spatial arrangement.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound through precise mass measurement of its molecular ion. The exact mass of the [M+H]⁺ ion can be calculated and compared with the experimentally determined value to a high degree of accuracy, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the isolated molecular ion, provide a wealth of structural information. The fragmentation pattern is influenced by the sites of protonation and the relative stabilities of the resulting fragment ions. For this compound, protonation is likely to occur at the sulfur atom or one of the nitrogen atoms.

Common fragmentation pathways for N-aryl-N'-alkylthioureas include:

Cleavage of the C-N bonds adjacent to the thiocarbonyl group, leading to the formation of isothiocyanate fragments or ions corresponding to the amine precursors.

Loss of the cyclopropyl group as a radical or a cation.

Fragmentation of the ethylphenyl side chain , such as the loss of an ethyl radical.

Rearrangement reactions can also occur, leading to more complex fragmentation patterns.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

Fragment IonProposed StructurePredicted m/z (monoisotopic)
[M+H]⁺[C₁₂H₁₇N₂S]⁺221.1107
[M - C₃H₅]⁺[C₉H₁₂N₂S]⁺ (Loss of cyclopropyl radical)180.0716
[C₂H₅C₆H₄NHCSNH]⁺(Protonated 2-ethylphenylthiourea fragment)179.0634
[C₂H₅C₆H₄NCS+H]⁺(Protonated 2-ethylphenyl isothiocyanate)162.0528
[c-C₃H₅NHCSNH₂]⁺(Protonated cyclopropylthiourea fragment)117.0583
[C₂H₅C₆H₄NH₂]⁺(Protonated 2-ethylaniline)122.0964
[c-C₃H₅NH₂]⁺(Protonated cyclopropylamine)58.0651

Note: This data is predictive and based on established fragmentation patterns of related thiourea derivatives. The relative abundances of these fragments would depend on the specific conditions of the mass spectrometry experiment.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.

For N-substituted thioureas, the principal electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions associated with the thiocarbonyl group and the aromatic phenyl ring.

The π → π transition, usually of high intensity (large molar absorptivity, ε), arises from the excitation of an electron from a π bonding orbital to a π antibonding orbital. This transition is expected to occur at a shorter wavelength, likely in the range of 240-270 nm, and is characteristic of the conjugated system involving the phenyl ring and the thiourea moiety. nist.govcaymanchem.com

The n → π transition* involves the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. This transition is generally of lower intensity and occurs at a longer wavelength, potentially appearing as a shoulder on the main absorption band.

The position and intensity of these absorption bands can be influenced by the solvent polarity. biointerfaceresearch.com In polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift. The presence of the ethyl group on the phenyl ring is expected to have a minor bathochromic effect due to its electron-donating nature.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (in Ethanol)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π~255 nmHigh (~10,000 - 20,000)
n → π~290 nm (shoulder)Low (~100 - 1,000)

Note: This data is predictive. The exact λmax and ε values are dependent on the solvent and experimental conditions.

Tautomerism and Isomerism Studies of this compound

Thiourea derivatives can exist in different tautomeric forms, most commonly the thione and thiol forms, which are in dynamic equilibrium. researchgate.net

Thione form: Characterized by the C=S double bond.

Thiol form (iso-thiourea): Characterized by a C=N double bond and an S-H single bond.

For N,N'-disubstituted thioureas like this compound, the thione form is generally the more stable and predominant tautomer in solution and in the solid state. nih.govjocpr.com The presence of the characteristic C=S stretching vibration in the FT-IR and Raman spectra, and the absence of a strong S-H stretching band (typically around 2550-2600 cm⁻¹), would support the dominance of the thione tautomer.

In addition to tautomerism, conformational isomerism due to restricted rotation around the C-N bonds is also possible. The partial double bond character of the C-N bonds, resulting from resonance with the thiocarbonyl group, can lead to different stable conformers. These conformers may be distinguishable by techniques like variable-temperature NMR spectroscopy, although a detailed analysis is beyond the scope of this section. The presence of the bulky 2-ethylphenyl group likely influences the preferred conformation to minimize steric hindrance.

Computational Chemistry and Theoretical Investigations of N Cyclopropyl N 2 Ethylphenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the geometric, electronic, and spectroscopic properties of molecules. These methods, such as Density Functional Theory (DFT), provide insights into molecular behavior at the atomic level. However, specific quantum chemical data for N-Cyclopropyl-N-(2-ethylphenyl)thiourea has not been reported in the scientific literature.

Geometry Optimization and Conformational Energy Landscapes of this compound

The process of geometry optimization involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with rotatable bonds connecting the cyclopropyl (B3062369) and 2-ethylphenyl groups to the thiourea (B124793) core, multiple stable conformations (conformers) are expected to exist.

A thorough computational analysis would involve mapping the conformational energy landscape to identify the global minimum energy structure and the relative energies of other low-lying conformers. This analysis is crucial for understanding the molecule's preferred shapes and how they might influence its interactions. At present, no such conformational energy landscape has been published for this compound.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

The Molecular Electrostatic Potential (MEP) is another critical tool that maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Despite the utility of these analyses, specific values for the HOMO-LUMO energies and detailed MEP maps for this compound are not available in the public domain.

Table 1: Hypothetical Electronic Structure Parameters for this compound

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Note: This table illustrates the type of data that would be generated from electronic structure analysis. No experimental or theoretical values have been published for this specific compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can be used to interpret experimental data or to predict the spectra of unknown compounds.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) are valuable for confirming molecular structures.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of a molecule. These frequencies are determined by the molecule's vibrational modes.

No theoretical predictions of NMR chemical shifts or vibrational frequencies for this compound have been reported in the literature.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Data TypePredicted Values
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
Key Vibrational Frequencies (cm⁻¹)Data not available
Note: This table is for illustrative purposes only, as no specific predicted spectroscopic data for this compound has been published.

Non-Covalent Interaction (NCI) Analysis in this compound Systems

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. For this compound, NCI analysis could reveal intramolecular hydrogen bonds involving the thiourea group and steric interactions involving the cyclopropyl and ethylphenyl substituents. These interactions are critical in determining the molecule's conformational preferences. However, no NCI analysis for this compound has been documented in scientific publications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment.

Conformational Dynamics of this compound in Solution

MD simulations of this compound in a solvent (such as water or an organic solvent) would reveal how the molecule moves and changes its shape over time. This includes the rates of rotation around single bonds and the transitions between different stable conformations. Such information is crucial for understanding the molecule's behavior in a realistic chemical environment. To date, no studies detailing the molecular dynamics of this compound in solution have been published.

Solvent Effects on Molecular Conformation and Stability

The molecular conformation and stability of N-substituted thiourea derivatives, including this compound, are significantly influenced by the surrounding solvent environment. Computational studies, primarily employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have provided valuable insights into these solvent-solute interactions. The behavior of thioureas in different solvents is largely governed by their ability to form hydrogen bonds through the sulfur and nitrogen atoms in their structure. researchgate.net

Theoretical investigations on various thiourea derivatives have shown that the polarity and hydrogen-bonding capability of the solvent can alter the conformational preferences and the relative stability of different rotamers. For instance, in non-polar solvents, intramolecular hydrogen bonding may be more prevalent, leading to more compact conformations. Conversely, in polar, protic solvents, intermolecular hydrogen bonds between the thiourea and solvent molecules can disrupt intramolecular interactions and stabilize more extended conformations.

Molecular dynamics simulations on similar thiourea derivatives in solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF) have demonstrated the significant role of the solvent in molecular aggregation and conformation. acs.org In a less polar solvent like chloroform, thiourea molecules may form stable aggregates through hydrogen bonding. acs.org However, in a more polar solvent like THF, these aggregates can be broken down by solvent molecules, leading to discrete, solvated thiourea molecules. acs.org This indicates that the stability of specific conformations of this compound would also be dependent on the solvent's ability to compete for hydrogen bonding sites.

A quantitative understanding of solvent effects can be achieved through Linear Solvation Energy Relationships (LSER), which correlate conformational stability with empirical solvent parameters such as hydrogen-bond acidity (α), basicity (β), and polarity/polarizability (π*). rsc.org While specific LSER data for this compound is not available, studies on related compounds show that specific solvent effects, particularly hydrogen bonding, are often the dominant factors in determining conformational equilibrium. rsc.org

The following table summarizes the expected impact of different solvent types on the conformation of this compound, based on computational studies of analogous compounds.

Solvent TypePredominant InteractionsExpected Effect on ConformationRelative Stability
Non-polar (e.g., Hexane)Van der Waals forces, potential for intramolecular H-bondingFavors folded or compact conformations to minimize solvent exposure.Dependent on the stability of intramolecularly H-bonded structures.
Polar Aprotic (e.g., THF, Acetone)Dipole-dipole interactions, potential for H-bond acceptanceMay disrupt weak intramolecular H-bonds, leading to a mix of conformers. Can stabilize aggregates. acs.orgModerate stabilization of various conformers.
Polar Protic (e.g., Methanol (B129727), Water)Hydrogen bonding (H-bond donor and acceptor)Strong intermolecular H-bonding with the thiourea group, favoring extended conformations. researchgate.netSignificant stabilization of extended, well-solvated conformers.

This table is a representation of expected effects based on studies of similar thiourea derivatives and fundamental principles of solvent-solute interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using quantum chemical calculations, has been instrumental in elucidating the potential reaction mechanisms of this compound and its analogs. A key reaction pathway that has been investigated for the closely related N-(ortho-cyclopropylphenyl)-N'-aryl thioureas is their cyclization in both the gas phase and in solution.

Studies combining mass spectrometry with quantum chemical calculations have been used to understand the behavior of molecular radical cations and protonated molecules of these compounds. researchgate.net These investigations proposed fragmentation schemes and the mechanisms of primary isomerization. researchgate.net For compounds with the N-(ortho-cyclopropylphenyl) moiety, a significant isomerization process observed is the formation of the corresponding benzothiazines. researchgate.net

In the case of the protonated molecule of an N-(ortho-cyclopropylphenyl)-N'-arylthiourea, treatment with strong acids in solution was predicted by computational models and confirmed experimentally to lead to the formation of a 4-ethyl-N-aryl-4H-3,1-benzothiazin-2-amine. researchgate.net This reaction proceeds through the opening of the cyclopropyl ring and subsequent cyclization to form the six-membered benzothiazine ring system. The ethyl group at the 4-position of the resulting product originates from the carbons of the cyclopropyl ring.

The proposed mechanism, supported by computational modeling, involves the following key steps:

Protonation of the thiourea moiety, likely at the sulfur atom, which increases the electrophilicity of the molecule.

An intramolecular electrophilic attack involving the cyclopropyl group and the phenyl ring, leading to the opening of the three-membered ring.

Rearrangement and subsequent cyclization to form the thermodynamically stable benzothiazine ring.

Deprotonation to yield the final product.

These computational studies are crucial for understanding the intrinsic reactivity of molecules like this compound and for predicting the products of their reactions under different conditions, such as in the presence of strong acids.

Chemical Reactivity and Reaction Mechanisms of N Cyclopropyl N 2 Ethylphenyl Thiourea

Reactions Involving the Thiourea (B124793) Moiety

The thiourea group, H₂N−C(=S)−NH₂, and its substituted derivatives are versatile functional groups in organic synthesis. acs.orgresearchgate.net The presence of both nucleophilic sulfur and nitrogen atoms, along with the thiocarbonyl C=S double bond, allows for a wide range of chemical transformations. In N-Cyclopropyl-N-(2-ethylphenyl)thiourea, the thiourea moiety is disubstituted, which influences its reactivity profile compared to unsubstituted thiourea.

The thiourea functional group possesses two potential nucleophilic centers: the sulfur atom and the nitrogen atoms. The sulfur atom is generally the more potent nucleophile due to its higher polarizability and the stability of the resulting isothiouronium salt.

The sulfur atom readily participates in nucleophilic substitution reactions, for example, with alkyl halides to form S-alkylisothiouronium salts. acs.org This reaction highlights the significant nucleophilicity of the sulfur center. acs.org

ReactantProductReaction TypeRef.
Alkyl Halide (R-X)S-Alkylisothiouronium SaltNucleophilic Substitution acs.org
Acyl Halide (R-CO-X)S-Acylisothiouronium SaltNucleophilic Acyl Substitution researchgate.net

While the sulfur atom is the primary site of nucleophilic attack, the nitrogen atoms can also react as nucleophiles under certain conditions, particularly when a stronger nucleophile is not present or when the reaction is directed by other factors. However, electrophilic attack at nitrogen is less common. One example from the broader chemistry of thioureas is the reaction with nitrous acid, which can lead to nitrosation at either the sulfur or nitrogen atoms, depending on the reaction conditions. rsc.org For N,N'-disubstituted thioureas, electrophilic amination at the nitrogen is a theoretical possibility but is generally not a favored pathway. wikipedia.org

N-substituted thioureas are valuable precursors for the synthesis of various heterocyclic compounds. The thiourea moiety can react with bifunctional electrophiles to yield cyclic products. For instance, N,N'-disubstituted thioureas can undergo cyclization with reagents like dialkyl acetylenedicarboxylates to form thiazolidinone derivatives. mdpi.comnih.gov Similarly, reaction with chloroacetamide can lead to the formation of 2-(N-thiazolidin-2-ene-4-one) derivatives. nih.gov These reactions typically proceed via initial nucleophilic attack by the thiourea sulfur, followed by an intramolecular cyclization involving one of the nitrogen atoms.

ReagentResulting HeterocycleGeneral MechanismRef.
Dialkyl AcetylenedicarboxylatesThiazolidinone derivativesMichael Addition followed by Intramolecular Cyclization mdpi.comnih.gov
Chloroacetamide2-(N-thiazolidin-2-ene-4-one) derivativesS-Alkylation followed by Intramolecular Cyclization nih.gov
1,3-Dicarbonyl CompoundsPyrimidine-2-thionesCondensation rsc.org

The sulfur atom in the thiourea group is susceptible to oxidation by various oxidizing agents. researchgate.net The nature of the product depends on the oxidant used and the reaction conditions. Mild oxidation can lead to the formation of formamidine (B1211174) disulfides. More vigorous oxidation can convert the thiourea into the corresponding urea (B33335) derivative, with the sulfur atom being replaced by an oxygen atom, or can lead to the formation of guanidine (B92328) derivatives or benzothiazoles through oxidative cyclization pathways. researchgate.netresearchgate.net For example, the oxidation of N-aryl-N'-acetylthioureas with bromine can yield different products depending on the solvent, including N-2-(6-methoxy/6-nitrobenzothiazolyl)-N,N'-diacyl-N''-(4-methoxy/4-nitrophenyl)-guanidine. researchgate.net

The reduction of the thiourea group is less common. However, a related compound, thiourea dioxide, is known to be an effective reducing agent, for example, in the reduction of aryl-N-nitrosamines to hydrazines. rsc.org This suggests that the thiourea moiety itself is relatively stable towards reduction under typical conditions.

Reactions Involving the N-Cyclopropyl Group

The cyclopropyl (B3062369) group is a strained three-membered ring that can undergo unique ring-opening reactions, particularly when activated by adjacent functional groups. acs.orgbeilstein-journals.org In this compound, the cyclopropyl ring is attached to a nitrogen atom, which is part of an aromatic system, predisposing it to specific types of chemical transformations.

The most significant reaction involving the N-cyclopropyl group in a molecule like this compound is acid-catalyzed ring-opening. Studies on the closely related N-(ortho-cyclopropylphenyl)-N'-aryl thioureas have shown that treatment with strong acids leads to a cyclization reaction initiated by the opening of the cyclopropyl ring. rsc.org

The proposed mechanism involves the protonation of the cyclopropyl ring, leading to its opening to form a secondary carbocation. This carbocation is then intramolecularly attacked by the nucleophilic sulfur atom of the thiourea moiety. The subsequent loss of a proton results in the formation of a six-membered heterocyclic ring. In the case of N-(ortho-cyclopropylphenyl)-N'-phenylthiourea, this reaction yields 4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amine as the principal product. rsc.org This transformation represents a tandem ring-opening/cyclization cascade.

Starting Material AnalogueAcid CatalystPrincipal ProductReaction TypeRef.
N-(ortho-cyclopropylphenyl)-N'-phenylthioureaStrong Acid4-ethyl-N-phenyl-4H-3,1-benzothiazin-2-amineRing-Opening/Cyclization rsc.org
N-(ortho-cyclopropylphenyl)-N'-phenyl ureaStrong Acid4-ethyl-N-phenyl-4H-3,1-benzoxazin-2-amineRing-Opening/Cyclization rsc.org

This reactivity is a key feature of the molecule, demonstrating a cooperative interaction between the cyclopropyl and thiourea functionalities.

Direct functionalization of the C-H bonds of the cyclopropyl ring without ring-opening is challenging due to their lower reactivity compared to other parts of the molecule. Such transformations typically require harsh conditions or specific catalytic systems that are not commonly applied to molecules containing sensitive groups like thiourea.

Hypothetically, radical-mediated reactions could offer a pathway for functionalization. For instance, oxidative radical ring-opening and subsequent functionalization have been reported for other cyclopropane (B1198618) derivatives, such as cyclopropanols and cyclopropyl olefins, often using metal catalysts or photoredox catalysis. beilstein-journals.orgnih.gov However, these reactions have not been specifically documented for N-cyclopropyl thioureas. The presence of the readily oxidizable thiourea sulfur would likely complicate such transformations. Similarly, while methods exist for the N-cyclopropylation of anilines using reagents like cyclopropylboronic acid, the reverse reaction or further functionalization of the existing cyclopropyl group is not a standard transformation. rsc.org

The chemical reactivity of this compound is governed by the interplay of its distinct functional groups: the thiourea core, the nucleophilic cyclopropyl ring, and the substituted aromatic 2-ethylphenyl moiety. The electronic properties of the nitrogen and sulfur atoms in the thiourea group, combined with the steric and electronic effects of the cyclopropyl and 2-ethylphenyl substituents, dictate its behavior in various chemical transformations.

Reactions Involving the 2-Ethylphenyl Moiety

The 2-ethylphenyl group attached to one of the nitrogen atoms of the thiourea core is a key site for potential chemical modifications. Its reactivity is primarily centered on the aromatic ring and the benzylic position of the ethyl substituent.

The phenyl ring of the 2-ethylphenyl moiety is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring determine the regioselectivity of these reactions. The N-cyclopropylthiourea group is an activating, ortho-, para-directing group due to the lone pairs on the nitrogen atom that can be delocalized into the aromatic ring. The ethyl group is a weakly activating, ortho-, para-directing group.

Given the positions of these groups, the incoming electrophile would be directed to the positions ortho and para to the thiourea nitrogen (positions 3, 5, and the carbon attached to the ethyl group is position 2) and ortho and para to the ethyl group (positions 3 and 6). The combined directing effects would likely favor substitution at positions 3 and 5 of the phenyl ring. However, steric hindrance from the adjacent ethyl group and the bulky N-cyclopropylthiourea group could influence the final product distribution.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from the behavior of related N-aryl thioureas. For instance, N-arylthioureas are known to react with electrophilic reagents. researchgate.net The reaction conditions, such as the nature of the electrophile and the solvent, would play a crucial role in the outcome.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position on Phenyl Ring Activating/Deactivating Group Directing Effect Predicted Reactivity
3 N-Cyclopropylthiourea (ortho), Ethyl (ortho) Activating Favorable
4 N-Cyclopropylthiourea (meta), Ethyl (meta) - Less Favorable
5 N-Cyclopropylthiourea (para) Activating Favorable

This table is based on general principles of electrophilic aromatic substitution and may not reflect experimental outcomes.

The ethyl group on the phenyl ring presents another site for chemical modification, primarily at the benzylic position (the CH2 group). This position is activated towards radical and oxidative reactions.

Potential reactions include:

Benzylic Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) could lead to the selective bromination of the benzylic carbon, yielding N-(2-(1-bromoethyl)phenyl)-N-cyclopropylthiourea.

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group. Depending on the reaction conditions, this could result in the formation of a vinyl group, an acetyl group, or, under harsh conditions, a carboxylic acid group.

Thermal and Photochemical Stability and Degradation Pathways

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. Degradation can occur through various pathways, often involving the weaker bonds within the molecule and the reactive functional groups.

The presence of the cyclopropyl group introduces a unique degradation pathway. Studies on related N-(ortho-cyclopropylphenyl)-N'-aryl thioureas have shown that they can undergo acid-catalyzed rearrangement. nih.govresearchgate.net For example, N1-(2-cyclopropylphenyl)-N2-(2-ethylphenyl)thiourea has been shown to rearrange in the presence of strong acids like sulfuric acid and trifluoroacetic acid to form 2-amino-3,1-benzothiazines. researchgate.net This rearrangement involves the acid-catalyzed opening of the cyclopropyl ring, followed by an intramolecular cyclization.

Under thermal stress, thiourea and its derivatives are known to decompose. The general decomposition of thiourea can yield products such as ammonia, hydrogen sulfide (B99878), and carbodiimides. researchgate.net For N,N'-diethylthiourea, thermal analysis has shown a decomposition peak at 261.5 °C. gychbjb.com It is expected that this compound would exhibit a complex thermal decomposition profile, likely involving the cleavage of the C-N bonds and the cyclopropyl ring.

Table 2: Potential Degradation Pathways of this compound

Condition Proposed Pathway Key Intermediates/Products
Acidic (e.g., H2SO4, TFA) Acid-catalyzed cyclopropyl ring opening and intramolecular cyclization 2-Amino-3,1-benzothiazine derivatives
Thermal Cleavage of C-N bonds, C=S bond, and cyclopropyl ring Isothiocyanates, amines, hydrogen sulfide, carbodiimides

The photochemical stability is influenced by the chromophores within the molecule, namely the phenyl ring and the thiourea group. Upon absorption of UV radiation, the molecule can be excited to higher energy states, leading to bond cleavage. The N-cyclopropyl bond is particularly susceptible to cleavage in related N-cyclopropylanilines upon reaction with nitrous acid, proceeding through an amine radical cation intermediate. nih.gov A similar radical-mediated pathway could be envisioned under photochemical conditions, leading to the cleavage of the cyclopropyl group from the nitrogen atom.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies of N Cyclopropyl N 2 Ethylphenyl Thiourea

Design and Synthesis of N-Cyclopropyl-N-(2-ethylphenyl)thiourea Analogs

The synthesis of this compound analogs generally follows established methods for thiourea (B124793) derivative preparation. A common and versatile method involves the reaction of an appropriate isothiocyanate with an amine. researchgate.net For the parent compound, this would typically involve the reaction of 2-ethylphenyl isothiocyanate with cyclopropylamine (B47189). The synthesis of analogs involves systematically modifying the constituent parts of the parent molecule.

The general synthetic approach for creating N-acyl thiourea derivatives, which represents one possible derivatization at the nitrogen, involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to produce an isothiocyanate intermediate. This intermediate then reacts with an amine through nucleophilic addition to yield the final N-acyl thiourea. nih.gov This method highlights the modular nature of thiourea synthesis, allowing for diverse substitutions.

The cyclopropyl (B3062369) group is a key feature of the molecule, and its modification can significantly impact biological activity. In related fungicidal compounds, such as N-cycloalkyl-N-{[2-(1-substitutedcycloalkyl)phenyl]methylene} carboxamide derivatives, variations in the cycloalkyl group are crucial for optimizing efficacy. For these related structures, a non-substituted cyclopropyl group is often a preferred moiety. google.com

Synthetic strategies to introduce variations at the cyclopropyl group would involve utilizing different cyclopropylamine derivatives in the reaction with 2-ethylphenyl isothiocyanate. For example, using methylcyclopropylamine would yield an N-(methylcyclopropyl) analog. google.com The rationale behind these modifications is to explore how the size, conformation, and electronic properties of the substituent on the cyclopropyl ring affect the molecule's interaction with its biological target.

The 2-ethylphenyl ring offers numerous possibilities for substitution to probe the electronic and steric requirements for activity. Modifications can be introduced by starting with differently substituted anilines to synthesize the corresponding isothiocyanates. For instance, introducing electron-withdrawing or electron-donating groups onto the phenyl ring can modulate the compound's lipophilicity and electronic distribution, which are critical factors for its biological function. ubaya.ac.id

In studies of other fungicidal compounds, such as N-aryl carbamates, the position and nature of substituents on the phenyl ring have a significant impact on antifungal activity. mdpi.com For example, the presence of halogen atoms on the phenyl ring has been shown to be beneficial for the antifungal activities of N-aryl carbamates. mdpi.com Similarly, for N-benzoyl-N'-phenylthiourea derivatives, the addition of chloro groups at specific positions on the phenyl ring increased cytotoxic activity, highlighting the importance of electronic effects. ubaya.ac.id These findings suggest that synthesizing analogs of this compound with various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring is a logical step in exploring its SAR.

The thiourea moiety itself, -NHC(=S)NH-, is a critical pharmacophore. The hydrogen atoms on the nitrogen can be substituted, leading to trisubstituted thioureas. researchgate.net Acylation is a common derivatization reaction for thioureas. nih.gov For instance, reacting this compound with an acyl chloride in the presence of a base could yield an N-acyl derivative.

The integrity of the -NHC(=S)NH- group is often considered essential for the biological activity of many thiourea derivatives. nih.gov However, strategic substitution can lead to enhanced properties. For example, the synthesis of N-acyl thiourea derivatives has been explored to develop new agents with various biological activities, including antifungal properties. nih.govnih.gov

Rational Design Principles for Novel Thiourea Structures Based on this compound Scaffold

The rational design of novel thiourea structures based on the this compound scaffold is guided by several principles derived from broader research on thiourea derivatives and fungicides.

Active Substructure Splicing : This principle involves combining known active substructures to create novel hybrid molecules with potentially enhanced activity. For instance, the N-cyclopropyl moiety is present in several pesticides, and the thiourea group is a known pharmacophore with broad biological activity. researchgate.netresearchgate.net The design process can involve splicing the this compound scaffold with other fungicidally active fragments. nih.gov

Bioisosteric Replacement : This involves replacing certain functional groups with others that have similar physical or chemical properties to improve activity or other pharmacokinetic parameters. For example, the sulfur atom of the thiourea group could be replaced with an oxygen atom to yield the corresponding urea (B33335) derivative, allowing for a direct comparison of the contribution of the sulfur atom to the compound's activity.

Conformational Analysis and Molecular Docking : Computational methods, such as molecular docking, can be used to predict how analogs of this compound might bind to the active site of a target enzyme in a pathogen. nih.gov This allows for the rational design of modifications that are expected to enhance binding affinity and, consequently, biological activity. For example, docking studies can help determine the optimal size and nature of substituents on the phenyl ring or the cyclopropyl group.

Lipophilicity and Electronic Modulation : The lipophilicity and electronic properties of the molecule are critical for its ability to cross cell membranes and interact with its target. The design of new analogs often involves a systematic variation of substituents on the aromatic ring to achieve an optimal balance of these properties. ubaya.ac.id

SAR Studies in Non-Human Biological Systems

The structure-activity relationship (SAR) of this compound analogs is primarily investigated in the context of their intended biological application, such as their effect on pathogenic fungi.

While specific SAR data for this compound is not extensively published, the fungicidal activity of structurally related compounds provides valuable insights into the probable SAR for this class of molecules. Thiourea derivatives have been widely explored for their antifungal properties against various plant pathogens. researchgate.net

Studies on analogous compounds reveal key trends:

The Phenyl Ring Substituents : In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the substituents on the heterocyclic rings significantly influenced the fungicidal activity against various plant pathogens. nih.gov For other types of fungicides, like N-aryl carbamates, di-substituted N-aryl compounds, particularly with halogens, showed promising antifungal activities. mdpi.com This suggests that the introduction of specific substituents on the 2-ethylphenyl ring of this compound could modulate its fungicidal spectrum and potency.

The Cycloalkyl Group : In a patent for fungicidal N-cycloalkyl-N-{[2-(1-substitutedcycloalkyl)phenyl]methylene} carboxamide derivatives, the nature of the cycloalkyl group was found to be important. Non-substituted cyclopropyl and methylcyclopropyl were noted as preferred groups, indicating that a small, rigid cycloalkyl group is likely beneficial for activity. google.com

The Thiourea Core : The thiourea core is generally considered crucial for activity. Studies on N,N'-diphenylthioureas have shown that the presence of an intact -NHC(=S)NH- group is essential for their antiviral effect, a principle that may extend to their antifungal activity. nih.gov

The following interactive table presents hypothetical fungicidal activity data for a series of this compound analogs against a representative plant pathogen, Botrytis cinerea. This data is illustrative and based on general SAR principles observed in related classes of thiourea fungicides.

Compound IDR1 (on Cyclopropyl)R2 (on Phenyl)% Inhibition of Botrytis cinerea at 50 µg/mL
1 H2-ethyl (Parent)65
2 CH₃2-ethyl70
3 H2-ethyl-4-chloro85
4 H2-ethyl-4-fluoro82
5 H2-ethyl-4-methoxy55
6 H2-chloro75
7 HH50

This table is for illustrative purposes to demonstrate potential SAR trends.

Substitution on the cyclopropyl ring with a small alkyl group (Compound 2 vs. 1) may slightly enhance activity.

The introduction of an electron-withdrawing halogen at the 4-position of the phenyl ring (Compounds 3 and 4 vs. 1) appears to significantly increase fungicidal activity.

An electron-donating group at the same position (Compound 5 vs. 1) may decrease activity.

The presence of the 2-ethyl group seems beneficial when compared to a 2-chloro substituent (Compound 1 vs. 6) or an unsubstituted phenyl ring (Compound 1 vs. 7), suggesting a positive steric or lipophilic contribution.

These SAR insights are crucial for guiding the synthesis of more potent and selective fungicidal agents based on the this compound scaffold.

Relationship between Structure and Antibacterial Activity in Non-Human Bacteria

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial properties. uobasrah.edu.iqufba.br Research into the structure-activity relationships of these compounds has revealed that their efficacy is often dependent on the nature of the substituents on the nitrogen atoms.

Generally, N-aryl and N-benzoylthiourea derivatives have demonstrated selective activity, particularly against Gram-positive bacteria. ufba.brresearchgate.net The introduction of halogen atoms onto the phenyl ring has been shown to enhance antibacterial efficacy against various bacterial strains. researchgate.net For instance, studies on N-benzoylthiourea derivatives have shown that compounds with halogen substitutions can be effective inhibitors of both Gram-positive and Gram-negative bacteria. researchgate.net

A systematic screening of various N-phenyl and N-benzoylthiourea derivatives against a panel of microorganisms revealed that many compounds exhibited promising activity against Bacillus subtilis and Micrococcus luteus. ufba.br The activity is often influenced by the electronic and steric properties of the substituents on the phenyl ring.

Below is a representative data table of the antibacterial activity of some N,N'-disubstituted thiourea derivatives against common bacterial strains, illustrating the impact of different substituents.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Selected Thiourea Derivatives

Compound Substituent R1 Substituent R2 Staphylococcus aureus Bacillus subtilis Escherichia coli
1 Phenyl H >100 >100 >100
2 4-Chlorophenyl H 50 25 >100
3 2,4-Dichlorophenyl H 25 12.5 50
4 Benzoyl Phenyl 12.5 6.3 >100
5 Benzoyl 4-Nitrophenyl 6.3 3.1 50

This table is a generalized representation based on findings for various thiourea derivatives and does not represent data for this compound.

Evaluation of Insecticidal or Nematicidal Activity in Non-Human Pests (if applicable)

General studies have indicated that the biological activity of thiourea derivatives in pests is linked to the nature of the substituents on the thiourea core. For example, some mimosine derivatives, which are not thioureas but share some structural features, have shown both insecticidal and nematicidal properties. nih.gov Similarly, certain 2-phenylpyridine (B120327) derivatives have been synthesized and shown to have high insecticidal activity against various pests. nih.gov

The potential for this compound to exhibit such activities would depend on how its specific structural features—the cyclopropyl and 2-ethylphenyl groups—interact with biological targets in insects or nematodes. The lipophilicity imparted by the ethylphenyl group and the compact nature of the cyclopropyl ring could influence its uptake and interaction with target sites.

Studies on other classes of phytochemicals have demonstrated significant nematicidal activity. For instance, compounds like benzaldehyde, carvacrol, and thymol (B1683141) have shown high efficacy against root-lesion nematodes. nih.govmdpi.com Flavonoids have also been identified as possessing promising nematicidal properties against the root-knot nematode Meloidogyne incognita. nih.gov While these compounds are structurally distinct from thioureas, these findings highlight the importance of aromatic and lipophilic moieties in conferring nematicidal activity.

Further research, including synthesis and biological screening of this compound and its analogs, would be necessary to determine its potential as an insecticide or nematicide.

SAR Studies in Materials Science Contexts (e.g., ligand binding, catalytic activity)

In the realm of materials science, thiourea derivatives are recognized for their excellent coordination capabilities with a variety of metal ions, making them valuable ligands in the development of catalysts and other functional materials. nih.gov The sulfur and nitrogen atoms of the thiourea moiety can act as donor atoms, allowing these molecules to form stable complexes with transition metals. nih.govresearchgate.net

The coordination chemistry of N,N'-disubstituted thioureas is rich and varied. researchgate.netresearchgate.net Depending on the substituents and the metal center, these ligands can coordinate in different modes. For instance, N-acylthioureas often coordinate to metal ions in a bidentate fashion through the sulfur and oxygen atoms. nih.gov In contrast, other N,N'-disubstituted thioureas may coordinate through the sulfur and one of the nitrogen atoms. waikato.ac.nz

The specific structure of this compound, with its N-alkyl (cyclopropyl) and N-aryl (2-ethylphenyl) substituents, suggests it would likely act as a versatile ligand. The electronic properties of the 2-ethylphenyl group and the steric bulk of both substituents would influence the stability and geometry of the resulting metal complexes. numberanalytics.com The coordination of such ligands to metal centers like platinum, palladium, or ruthenium can lead to complexes with interesting catalytic properties, for example, in cross-coupling reactions or hydrogenations. nih.govnumberanalytics.com

The formation of metal complexes with N,N'-disubstituted thioureas has been shown to sometimes involve the reduction of the metal ion, as is the case with Cu(II) being reduced to Cu(I) upon complexation. uobasrah.edu.iqrsc.org The resulting complexes can exhibit a range of geometries, including tetrahedral and square planar, depending on the metal and the ligand stoichiometry. rsc.org

While specific studies on the ligand binding and catalytic activity of this compound are not reported, the general principles of coordination chemistry for this class of compounds suggest it holds potential for applications in catalysis and materials science. Further investigation into its complexes with various transition metals would be required to explore these possibilities.

Potential Applications of N Cyclopropyl N 2 Ethylphenyl Thiourea in Non Human Systems and Materials Science

Applications in Agrochemical Research

While many thiourea (B124793) derivatives have been investigated for their potential to protect crops and enhance growth, specific data for N-Cyclopropyl-N-(2-ethylphenyl)thiourea is absent.

Development as Novel Fungicides for Crop Protection

Thiourea compounds are known to exhibit fungicidal properties, often through mechanisms that disrupt fungal cell processes. Research in this area typically involves screening new derivatives against a panel of economically important plant pathogens. However, no published studies were found that specifically evaluate the fungicidal activity of this compound against common fungal threats to crops.

Potential as Bactericides in Agricultural Settings

The structural motifs present in thiourea derivatives suggest potential for antibacterial activity. Investigations into analogous compounds often test for efficacy against plant-pathogenic bacteria. There is currently no available research detailing the bactericidal properties of this compound in an agricultural context.

Use as Plant Growth Regulators

Certain thiourea compounds have been shown to influence plant development, acting as growth regulators. mdpi.com These effects can manifest as enhanced seed germination, improved root growth, or better stress tolerance. mdpi.com At present, there are no studies specifically investigating or reporting on the use of this compound for these purposes.

Role in Coordination Chemistry and Metal Complexes

The sulfur and nitrogen atoms within the thiourea functional group make it an excellent ligand for coordinating with transition metals. nih.gov This has led to extensive research into the synthesis and characterization of metal-thiourea complexes, which can possess unique catalytic, magnetic, and biological properties. nih.govnih.govscienceopen.com

This compound as a Ligand for Transition Metals

The potential for this compound to act as a ligand is clear from its molecular structure. The lone pairs of electrons on the sulfur and nitrogen atoms are available for donation to a metal center, likely forming stable chelate rings. However, no specific research has been published on the use of this particular thiourea derivative as a ligand in coordination chemistry.

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal-thiourea complexes typically involves reacting a metal salt with the thiourea ligand in a suitable solvent. Characterization is then performed using techniques such as X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance to determine the structure and bonding within the complex. scienceopen.com There are no documented syntheses or characterization data for metal complexes involving this compound.

Catalytic Applications of this compound Metal Complexes

The thiourea moiety is an excellent ligand for a wide range of metal ions due to its soft sulfur donor and hard nitrogen donors. tandfonline.com Metal complexes derived from thiourea ligands are actively investigated for their catalytic properties. nih.govnih.gov N,N'-disubstituted thioureas, such as this compound, can form stable complexes with transition metals like palladium, platinum, ruthenium, nickel, and copper. nih.govnih.govresearchgate.netrsc.orgresearchgate.net These complexes have shown potential as catalysts in various organic transformations.

Research on related thiourea-metal complexes has demonstrated their efficacy in key reactions:

Cross-Coupling Reactions: Palladium(II) complexes of thiourea derivatives have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. For instance, palladium pincer complexes have shown high catalytic activity in the reaction between aryl halides and phenylboronic acid, with some achieving nearly 100% conversion and yield. researchgate.net

Hydrogenation Reactions: Iron(II) catalysts supported by acylthiourea ligands have been used for the transfer hydrogenation of various carbonyl compounds. nih.gov Similarly, Noyori-type ruthenium catalysts, which feature an N-H functionality that can be analogous to the N-H group in thioureas, are highly effective for the asymmetric hydrogenation of ketones. researchgate.net

Silylation Reactions: Cobalt, nickel, and copper complexes with thiourea ligands have been shown to catalyze the silylation of alcohols, demonstrating the versatility of these catalysts. researchgate.net

The catalytic activity of a potential this compound metal complex would be influenced by the electronic and steric properties of its cyclopropyl (B3062369) and 2-ethylphenyl groups, which could modulate the stability and reactivity of the metallic center.

Catalytic Reaction Metal Thiourea Ligand Type Substrate Example Yield/Conversion Reference
Suzuki-Miyaura Cross-CouplingPalladium (Pd)Pincer-type thiourea4-Bromotoluene and Phenylboronic Acid~100% researchgate.net
Transfer HydrogenationIron (Fe)Acylthiourea on silicaKetones/CarbonylsNot specified nih.gov
Silylation of AlcoholsCobalt (Co), Nickel (Ni), Copper (Cu)N,N'-diphenyl thioureaVarious alcoholsHigh to excellent yields researchgate.net

Applications in Materials Science

The unique properties of the thiourea scaffold, including its strong hydrogen-bonding capabilities and ability to coordinate with metals, make it a valuable component in the design of advanced materials. researchgate.net

Incorporation into Polymeric Materials

Thiourea derivatives can be incorporated into polymers either as functional monomers or as additives to impart specific properties.

Molecularly Imprinted Polymers (MIPs): Thiourea derivatives are effective functional monomers for creating MIPs, which are polymers designed to recognize and bind to a specific target molecule. nih.gov For example, MIPs using thiourea monomers have been developed for the specific recognition of Arsenic(III), demonstrating the potential for creating selective sorbents. nih.govresearchgate.net

Dental Materials: Radically polymerizable thiourea derivatives are components of redox initiator systems in dental compositions used for prosthetics, cements, and adhesives. google.com

Functional Polymer Resins: A thiourea resin polymer has been used as a multifunctional modifier at the interface of perovskite solar cells. rsc.org This material enhances the connection between layers, regulates perovskite crystallinity, and passivates defects, leading to a significant increase in power conversion efficiency and improved humidity stability. rsc.org The resin also helps suppress lead leakage through strong interaction with the lead ions. rsc.org

Incorporating this compound into a polymer backbone could be explored to modify the mechanical, thermal, or interfacial properties of the resulting material.

Development of Functional Materials based on Thiourea Scaffolds

The inherent chemical characteristics of the thiourea group allow for the construction of diverse functional materials.

Metal-Organic Frameworks (MOFs): The conformational flexibility and strong hydrogen-bonding ability of thiourea groups are beneficial for developing functionalized MOFs. researchgate.net These materials show potential for applications in gas adsorption and separation, catalysis, and sensing. researchgate.net

Corrosion Inhibitors: Thiourea and its derivatives are well-known corrosion inhibitors for various metals, capable of adsorbing onto a metal surface and blocking active sites. analis.com.mymdpi.com

Antioxidants: Certain thiourea derivatives have demonstrated potent antioxidant activity, which is a desirable property for materials prone to degradation by oxidation. mdpi.com

The this compound scaffold could serve as a building block for such functional materials, where its specific substituents would influence the material's final properties, such as pore size in a MOF or binding affinity as a corrosion inhibitor.

Analytical Chemistry Applications (for non-clinical purposes)

The strong affinity of the thiourea group's sulfur atom for heavy and transition metals makes it a highly effective reagent in analytical chemistry. analis.com.myresearchgate.net

Use as a Reagent for Metal Ion Detection or Extraction

Thiourea derivatives are widely used as chelating agents to selectively bind and either detect or extract metal ions from solutions. analis.com.myresearchgate.net

Metal Ion Extraction: Thiourea is a key reagent in hydrometallurgy for leaching precious metals. It is considered an environmentally friendlier alternative to cyanide for extracting gold and silver from electronic waste or low-grade ores. mdpi.com Studies have shown high extraction efficiencies for various metals. For example, one thiourea derivative achieved over 98.7% extraction of cadmium from a solution. researchgate.net

Chemosensors: Thiourea derivatives are frequently integrated into chemosensors for the visual or fluorescent detection of metal ions. mdpi.comresearchgate.net The binding of a metal ion to the thiourea moiety can induce a color change (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). mdpi.comresearchgate.net Various thiourea-based sensors have been developed for the selective detection of hazardous ions like mercury(II), lead(II), cadmium(II), and copper(II). researchgate.netresearchgate.netorientjchem.org For instance, certain ethyl thiourea compounds have shown the ability to act as naked-eye sensors for mercury and silver ions. orientjchem.org

This compound could potentially be used as a selective extractant or as the active component in a chemosensor for specific metal ions, with its selectivity and sensitivity being governed by the steric and electronic effects of its unique substituents.

Application Target Metal Ion(s) Method Result/Detection Limit Reference
ExtractionCadmium (Cd²⁺)Liquid-liquid extraction>98.7% extraction researchgate.net
ExtractionGold (Au), Silver (Ag)Thiourea leaching from WPCBs90% Au, 75% Ag extraction mdpi.com
Naked-Eye DetectionMercury (Hg²⁺), Silver (Ag⁺)Colorimetric sensingVisible color change orientjchem.org
Fluorescent DetectionMercury (Hg²⁺)Fluorescent chemosensorDetection Limit: 0.44 x 10⁻⁸ M mdpi.com
Fluorescent DetectionZinc (Zn²⁺), Cadmium (Cd²⁺)Fluorescent chemosensorHigh affinity demonstrated researchgate.net

Chromatographic Separation Enhancements

While less common than its use in extraction or sensing, thiourea derivatives have applications in separation science.

Analyte Separation: High-Performance Liquid Chromatography (HPLC) is a standard method used to separate and analyze various thiourea derivatives themselves. sielc.comsielc.com Specific methods have been developed for compounds structurally similar to this compound, such as 1,3-(Bis(2-ethylphenyl))thiourea, using reverse-phase HPLC. sielc.com

Chiral Separation: Thiourea derivatives containing chiral centers have been used as chiral solvating agents to discriminate between enantiomers of amino acids using NMR spectroscopy. researchgate.net Furthermore, the spontaneous resolution of chiral thiourea derivatives during crystallization has been investigated, highlighting their potential in enantiomeric separation processes. rsc.org

Given its structure, this compound could be used as a standard for developing new HPLC methods or, if synthesized in a chiral form, potentially as a chiral selector in specialized chromatographic separations.

Advanced Analytical Methodologies for N Cyclopropyl N 2 Ethylphenyl Thiourea Research

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is fundamental in analyzing N-Cyclopropyl-N-(2-ethylphenyl)thiourea, ensuring its separation from impurities, starting materials, and by-products. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity analysis and quantification of N-substituted thiourea (B124793) derivatives. For this compound, a reversed-phase (RP-HPLC) method is typically developed. This involves optimizing parameters to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities.

Method development for a compound like this compound would involve screening various stationary phases (e.g., C18, C8) and mobile phase compositions. A common mobile phase for thiourea derivatives consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. mdpi.comsielc.comsielc.com The UV detection wavelength is a critical parameter, often set around 200-242 nm for thiourea compounds. sielc.comsielc.com A validated HPLC method provides data on linearity, precision, accuracy, and specificity, with limits of detection (LOD) and quantification (LOQ) established in the low µg/mL range. mdpi.com

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis This table is a hypothetical example based on typical methods for related compounds.

ParameterConditionRationale/Reference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for non-polar to moderately polar compounds. researchgate.net
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)Commonly used for elution of thiourea derivatives. mdpi.comsielc.com
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection UV at 240 nmThiourea chromophore shows absorbance in this region. sielc.com
Column Temperature 30 °CEnsures stable retention times and peak shapes.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis, often following a derivatization step to increase volatility and thermal stability. GC-MS provides excellent separation efficiency and definitive identification based on mass-to-charge ratio and fragmentation patterns. For thiourea compounds in general, derivatization is a common strategy to make them amenable to GC analysis. The mass spectrum of the parent compound or its derivative would provide a unique fingerprint for confirmation. The NIST library contains mass spectral data for the basic thiourea molecule, showing a top peak at m/z 76. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound does not inherently possess a stereocenter. However, if chiral centers were introduced into the molecule (for instance, by modification of the ethyl group), chiral chromatography would become essential for separating the resulting enantiomers. Chiral thioureas are significant in asymmetric synthesis, and their enantiomeric purity is a critical quality attribute. mdpi.comrsc.org The separation is typically achieved using chiral stationary phases (CSPs) in either HPLC or Supercritical Fluid Chromatography (SFC). The development of such methods involves screening various CSPs and mobile phases to find conditions that provide baseline resolution of the enantiomeric peaks. rsc.orgacs.org The ability of thiourea groups to form hydrogen bonds is key to the chiral recognition mechanism on many CSPs. acs.org

Spectroscopic Quantification Methods in Research Samples

Spectroscopic methods offer rapid and non-destructive quantification. For this compound, UV-Visible spectrophotometry is a primary tool. Based on Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. A method would involve determining the wavelength of maximum absorbance (λmax) for the compound, likely in the UV region, and preparing a calibration curve from standards of known concentration. researchgate.netijates.com For simple thiourea, a λmax has been identified at 430 nm after reaction with specific reagents. ijates.com Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is also valuable. While primarily used for structural identification by identifying functional groups (e.g., N-H, C=S), the intensity of specific absorption bands can be correlated with concentration for quantitative purposes. iosrjournals.org

Electrochemical Methods for Characterization and Detection

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be developed for the characterization and sensitive detection of thiourea compounds. mdpi.com These methods are based on the oxidation or reduction of the thiourea moiety at an electrode surface. The resulting current is proportional to the concentration of the compound. For this compound, a method would involve using a suitable working electrode, such as a glassy carbon electrode, perhaps modified with nanomaterials to enhance sensitivity and selectivity. mdpi.com The analysis would be performed in a supporting electrolyte buffer, and the potential at which the compound oxidizes would serve as a qualitative identifier, while the peak current would be used for quantification. Research on other thioureas shows that DPV can achieve low detection limits, making it suitable for trace analysis. mdpi.com

Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques are powerful tools for analyzing complex samples containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and selective quantification of organic molecules in complex matrices. biorxiv.org An HPLC system separates the target compound from matrix components, which then enters a tandem mass spectrometer. The compound is ionized (e.g., by electrospray ionization, ESI), and a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected. This ion is fragmented, and a specific product ion is monitored. This multiple-reaction monitoring (MRM) provides exceptional specificity and sensitivity. researchgate.net For thiourea derivatives, LC-MS/MS methods have been developed with lower limits of quantification in the pg/mL to ng/mL range, making them ideal for pharmacokinetic studies. biorxiv.org Derivatization can also be employed to enhance ionization efficiency for MS detection. nih.gov

Table 2: Projected LC-MS/MS Parameters for this compound This table is a hypothetical example based on methods for analogous thiourea derivatives.

ParameterConditionRationale/Reference
Ionization Mode Electrospray Ionization (ESI), PositiveThioureas readily form [M+H]⁺ ions. researchgate.netbiorxiv.org
Precursor Ion [M+H]⁺ Calculated m/zCorresponds to the molecular weight of the compound plus a proton.
Product Ion(s) Determined ExperimentallySpecific fragments generated by collision-induced dissociation (CID). nih.gov
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC separation with NMR detection. This technique is invaluable for the unambiguous structural elucidation of unknown impurities or metabolites of this compound without the need for prior isolation. Following separation on the HPLC column, the eluent flows through an NMR flow cell, allowing for the acquisition of ¹H NMR and other NMR spectra of the separated peaks. This provides definitive structural information, complementing the mass data from LC-MS. nih.gov

Future Research Directions and Emerging Paradigms for N Cyclopropyl N 2 Ethylphenyl Thiourea

Exploration of Novel and Efficient Synthetic Routes for Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. carlroth.com Future research on N-Cyclopropyl-N-(2-ethylphenyl)thiourea will likely focus on moving away from traditional synthetic pathways that may involve hazardous reagents or produce significant waste. The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents—provide a framework for this exploration. carlroth.com

Key research avenues include:

Catalyst-Driven Syntheses: The use of deep eutectic solvents (DES) like choline (B1196258) chloride/tin(II) chloride, which can act as both a green catalyst and reaction medium, presents a promising strategy. rsc.org This approach has been successful in preparing various thiourea (B124793) derivatives with high yields and allows for the catalyst system to be recovered and reused. rsc.org

Water-Based and Solvent-Free Reactions: Shifting to water as a reaction solvent is a significant step towards greener synthesis. google.com Methods for synthesizing symmetrical and unsymmetrical thioureas in aqueous mediums have been developed, sometimes facilitated by solar energy, which simplifies the process and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.orgresearchgate.net A catalyst-free method using carbon disulfide and aromatic primary amines in water under sunlight has also been shown to produce thiourea derivatives in good yields. nih.gov

Alternative Reagent Strategies: Traditional methods often rely on toxic starting materials like thiophosgene (B130339) or the generation of isothiocyanate intermediates. google.comnih.gov Future syntheses could explore alternatives such as using elemental sulfur and isocyanides, which offers a completely atom-economic reaction, or employing biocompatible thiocarbonyl sources like thiourea itself in catalyzed reactions. rsc.orgorganic-chemistry.org

A comparison of potential green synthetic approaches is detailed in the table below.

Synthetic StrategyKey FeaturesPotential Advantages
Deep Eutectic Solvents (DES) Dual role as catalyst and green medium.High yields, reusability of catalyst, reduced waste. rsc.org
"On-Water" Synthesis Uses water as the reaction solvent, sometimes with solar energy.Environmentally friendly, simple product isolation, avoids toxic VOCs. organic-chemistry.orgresearchgate.netnih.gov
Atom-Economic Reactions Utilizes isocyanides and elemental sulfur.High atom efficiency, excellent yields at ambient temperatures. organic-chemistry.org
Alternative Thiocarbonyl Sources Employs thiourea as a starting material with a catalyst.Uses a biocompatible and readily available source. rsc.org

Advanced Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new compounds with enhanced characteristics. Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are becoming indispensable in chemical research. nih.gov

Future computational studies on this compound could focus on:

Predicting Reactivity and Stability: DFT calculations can be used to analyze local reactivity through quantum-molecular descriptors, identifying the most reactive sites within the molecule. nih.govresearchgate.net This information is crucial for understanding its chemical behavior and potential interactions.

QSAR for Targeted Activity: QSAR models can establish a correlation between the structural features of thiourea derivatives and their biological activity, such as herbicidal or anticancer effects. nih.govbiointerfaceresearch.com For instance, a QSAR model developed for N-benzoyl-N'-pyrimidin-2-yl thioureas successfully predicted the herbicidal activity against Brassica napus L. and guided the proposition of new, effective, and less toxic candidates. nih.gov Such models could be adapted to optimize the properties of this compound for specific applications.

Molecular Docking and Interaction Studies: Molecular docking simulations can predict how a molecule binds to a biological target, such as an enzyme or receptor. acs.orgnih.gov These studies can reveal key interactions, like hydrogen bonding and hydrophobic interactions, that are critical for biological function. biointerfaceresearch.comacs.org For example, docking studies have been used to understand how thiourea derivatives inhibit enzymes like urease or BRAF (V600E) protein kinase. biointerfaceresearch.comacs.org

Investigation of Uncharted Chemical Reactivity Profiles

A thorough understanding of a compound's reactivity is essential for developing new applications. While the core thiourea structure is well-known, the specific combination of cyclopropyl (B3062369) and 2-ethylphenyl substituents in this compound may lead to unique chemical behaviors.

Future research in this area should include:

Cyclization Reactions: N-(ortho-cyclopropylphenyl)-N'-aryl ureas and thioureas have been shown to undergo cyclization in the gas phase and in solution under acidic conditions. nih.gov This process can lead to the formation of heterocyclic structures like benzothiazines. nih.gov Investigating whether this compound undergoes similar transformations could open pathways to novel heterocyclic compounds with potentially interesting biological activities.

Fragmentation and Isomerization Analysis: Techniques like tandem mass spectrometry combined with quantum chemical calculations can elucidate the fragmentation patterns and isomerization mechanisms of the molecule. nih.gov Understanding how the molecule behaves under different ionization conditions provides fundamental insights into its stability and reactive sites.

Reactions with Novel Partners: Exploring the reactivity of this compound with a wider range of reaction partners, including electrophiles, nucleophiles, and radical species, could uncover new synthetic transformations and applications. The sulfur and nitrogen atoms of the thiourea group are key reactive centers. nih.govresearchgate.net

Development of this compound-based Hybrid Materials

Integrating this compound into larger material structures could yield hybrid materials with unique and desirable properties. The thiourea moiety is known to participate in dynamic chemical bonds and can act as a functional group in various material systems.

Emerging areas for development include:

Self-Healing Polymers: Thiourea bonds can be dynamic, enabling the reprocessing and even self-healing of thermoset polymers. researchgate.netspringernature.com Researchers have developed thiourea-based thermoset elastomers that can be reprocessed with enhanced mechanical properties. researchgate.net Incorporating this compound into polymer networks could create materials with tunable dynamic properties, potentially leading to robust, self-healing, and recyclable materials. rsc.orgchinesechemsoc.org

Catalytic Materials: Porous ionic polymers functionalized with thiourea groups have been shown to be effective catalysts for chemical transformations, such as the cycloaddition of CO2 to epoxides. acs.org The hydrogen-bonding capabilities of the thiourea unit are key to its catalytic activity. acs.org this compound could be used as a building block or functionalizing agent for creating new heterogeneous catalysts.

Functionalized Thin Films and Composites: Thiourea can be used in the synthesis of thin films and composite materials. For example, it is used in the sol-gel synthesis of cerium-doped zinc sulfide (B99878) thin films. acs.org The specific properties of this compound could be leveraged to create functional films or composites for electronics, sensors, or protective coatings.

Material TypeRole of Thiourea MoietyPotential Application
Dynamic Polymers Forms reversible bonds, enabling network rearrangement.Self-healing elastomers, reprocessable thermosets. researchgate.netrsc.org
Heterogeneous Catalysts Acts as a hydrogen-bond donor to activate substrates.CO2 conversion, fine chemical synthesis. acs.org
Thin Films/Composites Serves as a sulfur source or functional building block.Optoelectronics, sensors, advanced coatings. acs.org

Interdisciplinary Research at the Interface of Chemistry and Relevant Fields

The true impact of a chemical compound is often realized through its application in other scientific and industrial fields. Interdisciplinary research is crucial for translating fundamental chemical knowledge into practical solutions.

Future interdisciplinary directions for this compound include:

Agricultural Chemistry: Thiourea derivatives are widely studied and used as herbicides. nih.gov Their mode of action often involves inhibiting key plant enzymes. nih.gov Research at the interface of chemistry and agricultural science could focus on evaluating the herbicidal efficacy of this compound against specific weed species and understanding its structure-activity relationships to design more selective and environmentally safer agrochemicals. mdpi.com

Environmental Science: Thiourea-based materials have potential applications in environmental remediation. For instance, they can be used as catalysts to break down pollutants or as functional components in sensors for detecting heavy metals. nih.gov Research could explore the use of this compound-based polymers or composites for water purification or environmental monitoring.

Medicinal Chemistry: Thiourea derivatives possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.govmdpi.com Collaborative research with biologists and pharmacologists could investigate the potential of this compound as a lead compound for drug discovery, leveraging computational tools to predict its interactions with biological targets and guide further optimization. biointerfaceresearch.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.